CCR5 Antagonist Activity of 4-(Pyrrolidin-1-yl)nicotinic acid Compared to Reference Antagonists
4-(Pyrrolidin-1-yl)nicotinic acid exhibits weak antagonist activity at the human CCR5 receptor, with an IC₅₀ of 1.86 × 10⁶ nM (1.86 mM) in a cell-cell fusion assay [1]. This is in stark contrast to optimized pyrrolidine-based CCR5 antagonists, which demonstrate sub-nanomolar potencies (e.g., IC₅₀ = 0.110 nM [2]). The compound's activity is thus >10⁷-fold weaker than potent clinical candidates, positioning it as a non-optimized starting scaffold rather than a viable lead compound for direct HIV entry inhibition studies. Its utility lies in serving as a minimalist pyrrolidine-nicotinic acid core for chemical optimization.
| Evidence Dimension | CCR5 Antagonist Potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.86 × 10⁶ nM (1.86 mM) |
| Comparator Or Baseline | Optimized pyrrolidine CCR5 antagonist (CHEMBL2164217): IC₅₀ = 0.110 nM |
| Quantified Difference | Target compound is >10,000,000-fold less potent |
| Conditions | Antagonist activity against human CCR5 receptor assessed as inhibition of HIV1 gp120-induced cell-cell fusion |
Why This Matters
This quantitative data confirms the compound's role as a non-optimized core scaffold for SAR exploration, not a tool compound for CCR5 pharmacology.
- [1] BindingDB. (2012). BDBM50350040 (CHEMBL1813445). Antagonist activity against human CCR5 receptor. BindingDB Entry DOI: 10.7270/Q2T43V6M. View Source
- [2] BindingDB. (2013). BDBM50394601 (CHEMBL2164217). Antagonist activity at CCR5 receptor. BindingDB Entry. View Source
